tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate

Description

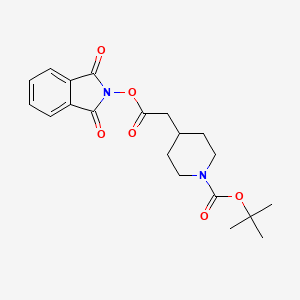

Chemical Structure: The compound features a piperidine ring substituted at the 4-position with a 2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl group and a tert-butyl carbamate protecting group at the 1-position ().

Molecular Formula: C₁₈H₂₂N₂O₅ (derived from CAS 2248361-62-6 in ).

Applications: Primarily used as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors and protease-targeting drugs ().

Properties

IUPAC Name |

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)oxy-2-oxoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-20(2,3)27-19(26)21-10-8-13(9-11-21)12-16(23)28-22-17(24)14-6-4-5-7-15(14)18(22)25/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXMUGBFPRDANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photoredox Catalysis Pathway

The pyridinium salt (Py S1) acts as a single-electron transfer (SET) agent under blue light (40 W LED), generating aryl or alkyl radicals from brominated precursors. For tert-butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate, the proposed mechanism involves:

-

Radical initiation : Irradiation excites Py S1, which abstracts an electron from the bromoethyl precursor to form a carbon-centered radical.

-

Radical coupling : The radical intermediates combine with 1,3-dioxoisoindolin-2-ol-derived species, forming the C–O ester bond.

-

Termination : Proton transfer and oxidation yield the final product.

Optimization parameters :

Comparative Analysis of Methodologies

Characterization and Analytical Data

Spectroscopic Characterization

-

1H NMR (500 MHz, CDCl3) : δ 7.85–7.82 (m, 4H, isoindolinone aromatic), 4.25 (s, 2H, piperidine N–CH2), 3.10–3.07 (m, 2H, O–CH2–CO), 2.80 (s, 2H, piperidine CH2), 1.47 (s, 9H, tert-butyl).

-

13C NMR (126 MHz, CDCl3) : δ 167.5 (C=O), 154.8 (tert-butyl carbonyl), 134.2–126.5 (aromatic carbons), 79.6 (piperidine C–O), 44.3–28.4 (aliphatic carbons).

-

HRMS (ESI) : Calculated for C22H27NNaO4+ [M+Na]+: 392.1832; Found: 392.1829.

Purity and Stability

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Stability : Stable at −20°C for >6 months; degrades upon prolonged exposure to light or moisture.

Industrial and Research Applications

This compound serves as a key intermediate in medicinal chemistry for the synthesis of protease inhibitors and kinase-targeting agents. Its tert-butyl carbamate group enables facile deprotection under acidic conditions, while the isoindolinone moiety enhances binding affinity to hydrophobic enzyme pockets .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs with Piperidine/Piperazine Backbones

Compound A : tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate (CAS 227776-28-5, AB8655)

- Key Differences :

- Backbone : Piperazine instead of piperidine.

- Linker : Ethyl group (-CH₂CH₂-) vs. oxoethyl (-CO-CH₂-O-).

- Impact :

Compound B : tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate (CAS 1190890-10-8)

- Key Differences :

- Substitution Position : 3-position vs. 4-position on piperidine.

- Linker : Direct attachment of dioxoisoindolinyl group without an oxoethyl spacer.

- Impact :

Analogs with Modified Linkers

Compound C : tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5)

- Key Differences :

- Functional Group : Ethoxycarbonyl (-CO-OEt) replaces dioxoisoindolinyloxy.

- Impact :

Compound D : tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate (CAS 876147-52-3)

- Key Differences :

- Backbone : Morpholine (oxygen-containing heterocycle) vs. piperidine.

- Linker : Methyl group (-CH₂-) vs. oxoethyl.

- Impact: Morpholine’s oxygen improves water solubility but reduces lipophilicity.

Pharmacologically Active Derivatives

Compound E : tert-Butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate (CAS 1450655-10-3)

- Key Differences: Substituents: Complex indole and pyridinone moieties replace the dioxoisoindolinyl group.

- Impact :

Physicochemical Properties

Biological Activity

tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20N2O7

- Molecular Weight : 388.37 g/mol

- CAS Number : 1950635-36-5

The compound features a piperidine ring and a dioxoisoindoline moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been shown to interact with various kinases, potentially inhibiting their activity. For example, it may affect the activity of CDK6 and other related kinases, which play crucial roles in cell cycle regulation .

- Multidrug Resistance Reversal : Research indicates that compounds with similar structures can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells, enhancing the efficacy of chemotherapeutic agents .

- Antiproliferative Effects : The compound exhibits antiproliferative properties against certain cancer cell lines, likely due to its ability to interfere with cellular signaling pathways involved in growth and survival .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

Case Study 1: Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Ovarian Cancer

In a preclinical model of ovarian cancer, this compound was administered alongside doxorubicin. Results indicated a marked increase in sensitivity to doxorubicin treatment, suggesting its potential as an MDR reversal agent.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, such as coupling the dioxoisoindolin-yl moiety to the piperidine backbone via a linker. Key steps may include:

- Step 1 : Activation of the carboxylic acid group in 1,3-dioxoisoindoline using coupling agents like EDCI or DCC.

- Step 2 : Reaction with tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate under mild basic conditions (e.g., DMAP or triethylamine) to form the ester bond .

Optimization strategies: - Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.

- Purify intermediates via flash chromatography to remove unreacted starting materials .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (~1.4 ppm singlet), piperidine protons (δ 1.5–3.0 ppm), and dioxoisoindolin-yl aromatic signals (δ 7.5–8.5 ppm) .

- HRMS : To verify molecular weight (expected [M+H]⁺ for C₂₂H₂₇N₂O₆: ~427.18) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% target peak area) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Despite limited GHS data for the exact compound, assume hazards based on structural analogs:

- Respiratory Protection : Use N95 masks or fume hoods to avoid inhalation of fine particles .

- Skin/Eye Protection : Nitrile gloves and goggles, as piperidine derivatives may cause irritation .

- Storage : Keep in a cool, dry environment away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Use in silico tools:

- Molecular Docking : Dock the compound into target protein active sites (e.g., kinases or GPCRs) using AutoDock Vina. Focus on hydrogen bonding between the dioxoisoindolin-yl carbonyl groups and catalytic residues .

- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors from the dioxoisoindolin moiety) using Schrödinger’s Phase .

Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies resolve contradictions in reported toxicity or reactivity data?

- Methodological Answer : Address discrepancies through:

- Dose-Response Studies : Conduct MTT assays on cell lines (e.g., HEK293) to establish IC₅₀ values, comparing results across labs .

- Reactivity Profiling : Use differential scanning calorimetry (DSC) to assess thermal stability and identify conditions triggering decomposition .

- Meta-Analysis : Cross-reference PubChem data (excluding unreliable sources) to identify consensus on hazards .

Q. What are the structure-activity relationships (SAR) for modifying the dioxoisoindolin-yl group in this compound?

- Methodological Answer : Design analogs with:

- Electron-Withdrawing Substituents : Replace hydrogen with -NO₂ or -CF₃ on the dioxoisoindolin ring to enhance electrophilicity and target binding .

- Steric Modifications : Introduce methyl groups to the piperidine ring to alter conformational flexibility and bioavailability .

Evaluate SAR using parallel synthesis and high-throughput screening against disease-relevant targets (e.g., cancer cell lines) .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields?

- Analysis : Yield discrepancies (e.g., 60% vs. 85%) may stem from:

- Coupling Efficiency : Differences in activating agents (EDCI vs. DCC) or reaction time .

- Purification Methods : Column chromatography vs. recrystallization impacts recovery .

Resolution : Standardize protocols using kinetic monitoring (e.g., in-situ IR) to optimize coupling completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.